molecular formula C22H19NO2 B4398983 4-(allyloxy)-N-2-biphenylylbenzamide

4-(allyloxy)-N-2-biphenylylbenzamide

Cat. No. B4398983
M. Wt: 329.4 g/mol
InChI Key: XXRUQOAFFDWNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-2-biphenylylbenzamide, also known as ABP, is a synthetic compound that has gained attention in scientific research due to its potential as a tool for studying protein structure and function. ABP is a small molecule that can selectively bind to proteins, allowing researchers to visualize and study these proteins in detail.

Scientific Research Applications

4-(allyloxy)-N-2-biphenylylbenzamide has been used in a variety of scientific research applications, including the study of protein structure and function, protein-protein interactions, and enzyme activity. This compound can selectively bind to specific proteins, allowing researchers to study these proteins in detail. For example, this compound has been used to study the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. This compound has also been used to study the structure and function of proteins involved in cancer, inflammation, and other diseases.

Mechanism of Action

4-(allyloxy)-N-2-biphenylylbenzamide binds to proteins through a covalent bond between the allyl group of this compound and a cysteine residue on the protein. This covalent bond forms a stable adduct between this compound and the protein, allowing researchers to visualize and study the protein in detail. The selectivity of this compound for specific proteins is due to the presence of a specific sequence of amino acids in the protein that is recognized by this compound.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is not toxic to cells at concentrations used in research studies, and it does not interfere with normal cellular processes. However, the covalent binding of this compound to proteins can affect the activity of these proteins, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

4-(allyloxy)-N-2-biphenylylbenzamide has several advantages for use in lab experiments. It is a small molecule that can selectively bind to specific proteins, allowing researchers to study these proteins in detail. This compound is also stable and can be used in a variety of experimental conditions. However, this compound has some limitations. It can only be used to study proteins that contain a specific sequence of amino acids that are recognized by this compound. This compound also has a short half-life, which limits its usefulness for long-term studies.

Future Directions

There are several future directions for 4-(allyloxy)-N-2-biphenylylbenzamide research. One direction is the development of new this compound analogs that can bind to different proteins or have improved selectivity for specific proteins. Another direction is the use of this compound in combination with other techniques, such as mass spectrometry, to study protein structure and function. This compound can also be used to study protein dynamics and interactions in live cells, which could provide new insights into cellular processes. Finally, this compound can be used to study the role of specific proteins in disease, which could lead to the development of new therapies for a variety of diseases.

properties

IUPAC Name

N-(2-phenylphenyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-2-16-25-19-14-12-18(13-15-19)22(24)23-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h2-15H,1,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRUQOAFFDWNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.